molecular formula C19H22N2O3 B117067 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone CAS No. 141992-44-1

10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone

Cat. No. B117067
M. Wt: 326.4 g/mol
InChI Key: FGMCSSRWWVDXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, also known as DHEA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DHEA is a synthetic derivative of acridine, a heterocyclic organic compound that has been studied for its anti-cancer and anti-inflammatory effects. In

Scientific Research Applications

10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of cancer and inflammation.

Biochemical And Physiological Effects

10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been shown to have anti-viral effects and may be useful in the treatment of viral infections.

Advantages And Limitations For Lab Experiments

10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, which could lead to the development of new therapeutic agents. Additionally, the potential use of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone in the treatment of neurodegenerative diseases and viral infections warrants further investigation.

Synthesis Methods

10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone can be synthesized through a multi-step process that involves the reaction of acridone with diethylamine and ethylene oxide. The resulting compound is then treated with hydrochloric acid to form 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. The synthesis of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is a complex process and requires specialized equipment and expertise.

properties

CAS RN

141992-44-1

Product Name

10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

10-[2-(diethylamino)ethyl]-1,4-dihydroxyacridin-9-one

InChI

InChI=1S/C19H22N2O3/c1-3-20(4-2)11-12-21-14-8-6-5-7-13(14)19(24)17-15(22)9-10-16(23)18(17)21/h5-10,22-23H,3-4,11-12H2,1-2H3

InChI Key

FGMCSSRWWVDXPV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O

Other CAS RN

141992-44-1

synonyms

10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone

Origin of Product

United States

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